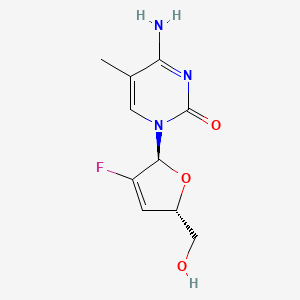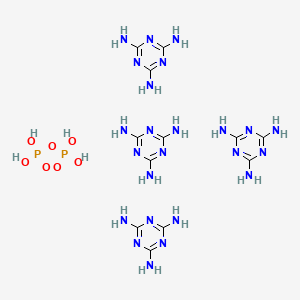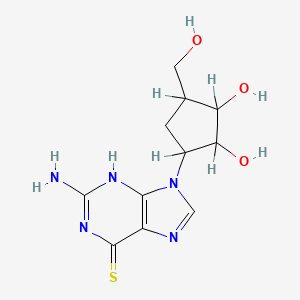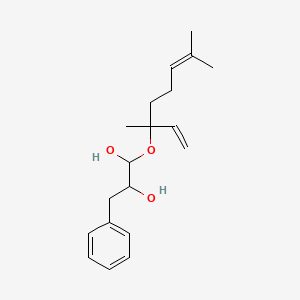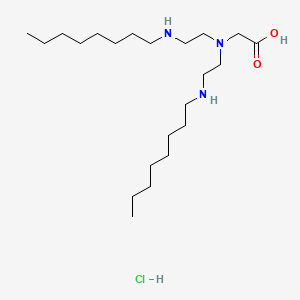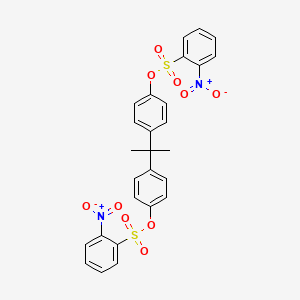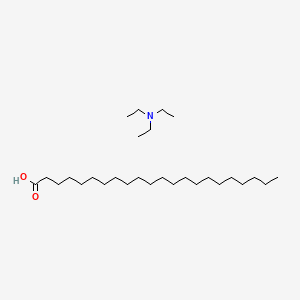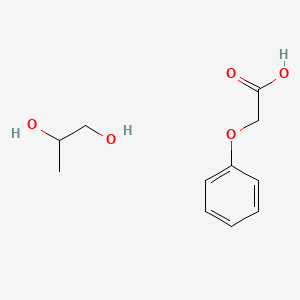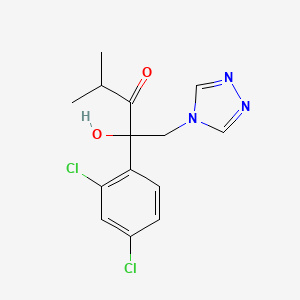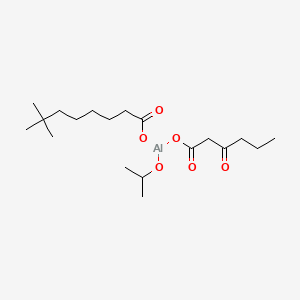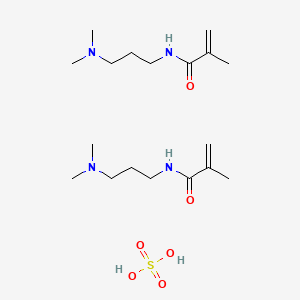
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate is an organic compound known for its versatility and reactivity. It is a water-soluble methacrylamide monomer that can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate typically involves the reaction of methacrylamide with N,N-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of an inhibitor such as MEHQ to prevent premature polymerization . The product is then purified through various methods, including distillation and recrystallization, to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes continuous monitoring and control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate undergoes several types of chemical reactions, including:
Radical Polymerization: This compound can form polymers through radical polymerization, which involves the formation of free radicals that initiate the polymerization process.
Cross-Linking Reactions: The presence of the dimethylamino group allows for cross-linking reactions, which enhance the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators such as AIBN (azobisisobutyronitrile) and peroxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are pH-responsive hydrogels and biocompatible coatings. These products have applications in drug delivery systems, gene delivery vectors, and biomedical engineering .
Applications De Recherche Scientifique
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate has a wide range of scientific research applications, including:
Drug Delivery Systems: It is used to synthesize self-healing pH-responsive hydrogels for controlled drug release.
Biomedical Engineering: It is used to fabricate biocompatible coatings and adhesives for medical devices.
Water Treatment: It is used to prepare non-toxic synthetic flocculants for harvesting microalgae.
Mécanisme D'action
The mechanism of action of Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate involves its ability to undergo radical polymerization and cross-linking reactions. The dimethylamino group provides pH responsiveness, allowing the compound to form hydrogels that can respond to changes in pH. This property is particularly useful in drug delivery systems, where the release of the drug can be controlled by the pH of the surrounding environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: This compound is similar in structure but lacks the sulphate group, which affects its reactivity and applications.
2-(dimethylamino)ethyl methacrylate: Another similar compound that differs in the length of the alkyl chain, affecting its polymerization behavior and properties.
Uniqueness
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate is unique due to its combination of pH responsiveness and hydrophilicity, which makes it highly suitable for applications in drug delivery and biomedical engineering. Its ability to form stable complexes with nucleic acids also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
91263-67-1 |
|---|---|
Formule moléculaire |
C18H38N4O6S |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;sulfuric acid |
InChI |
InChI=1S/2C9H18N2O.H2O4S/c2*1-8(2)9(12)10-6-5-7-11(3)4;1-5(2,3)4/h2*1,5-7H2,2-4H3,(H,10,12);(H2,1,2,3,4) |
Clé InChI |
AZAAEUBSXMSVKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCCCN(C)C.CC(=C)C(=O)NCCCN(C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



